N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide
Description
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrazole ring, a piperidine ring, and a tetrahydronaphthalene moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-24-21(10-11-22-24)25-12-4-7-18(14-25)23-20(26)15-27-19-9-8-16-5-2-3-6-17(16)13-19/h8-11,13,18H,2-7,12,14-15H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDCZYYZJSUWQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N2CCCC(C2)NC(=O)COC3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final compound. Common synthetic routes include:
Preparation of 2-methylpyrazole: This can be synthesized through the reaction of hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions.
Synthesis of piperidine derivative: The piperidine ring can be formed through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Formation of tetrahydronaphthalene moiety: This can be achieved through the hydrogenation of naphthalene or by cyclization of suitable precursors.
Coupling reactions: The final step involves coupling the prepared intermediates using reagents such as acyl chlorides or anhydrides under controlled conditions to form the desired acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrazole, piperidine, or tetrahydronaphthalene rings, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, it can be used in the development of new materials or catalysts.
Biology: The compound may serve as a probe to study biological processes, particularly those involving its structural motifs.
Medicine: Potential therapeutic applications could include its use as a drug candidate for targeting specific biological pathways or receptors.
Industry: It may be used in the development of new industrial chemicals or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to receptors: The compound may interact with specific receptors or enzymes, modulating their activity.
Pathway modulation: It could influence signaling pathways by acting as an agonist or antagonist, thereby altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(naphthalen-2-yloxy)acetamide: Similar structure but lacks the tetrahydro component.
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(phenyl)acetamide: Contains a phenyl group instead of the tetrahydronaphthalene moiety.
Uniqueness
N-[1-(2-methylpyrazol-3-yl)piperidin-3-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)acetamide is unique due to its combination of structural features, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
